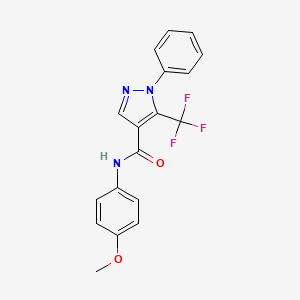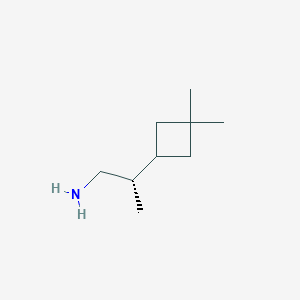![molecular formula C11H10N2O2 B2980567 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide CAS No. 439110-89-1](/img/structure/B2980567.png)
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a number of medicinal compounds .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Various synthetic protocols of oxazolines have been developed based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .Molecular Structure Analysis
Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 .Chemical Reactions Analysis
Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities . A wide variety of oxazole-containing compounds have been frequently employed, which play a vital role in the treatment of diverse types of diseases .Physical and Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis : The molecular structures of N-(azol-N-yl) formamides, including derivatives similar to N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide, have been examined using X-ray crystallography and dynamic NMR spectroscopy. These studies provide insights into the configurations and electronic properties of such compounds (Salazar et al., 1993).
Conformational Analysis : Research involving the computation of stable conformations of formamide and its derivatives has been conducted. This includes the analysis of conformations with the EPEN/2-model developed for investigating peptides, showing qualitative agreement with experimental results in unpolar solvents (Walther, 1987).
Synthesis Applications : Studies have demonstrated the use of N-substituted formamides in chemical syntheses, such as the base-promoted cascade reaction of N-propargylic β-enaminones with formamides to synthesize densely substituted 2-aminopyridines (Weng et al., 2018).
Catalytic Applications : Research has shown that gold nanoparticles supported on NiO can catalyze the N-formylation of amines with methanol and molecular oxygen, producing formamide. This demonstrates the potential of using such compounds in catalytic processes (Ishida & Haruta, 2009).
Medicinal Chemistry : Some studies have explored the synthesis of specific derivatives of formamide for potential applications in medicinal chemistry, such as antitumor agents. These include efficient preparations of N-methylformamide labeled with various isotopes (Threadgill & Gate, 1983).
Chemical Reactivity and Structure-Activity Relationships : Investigations into the geometric and electronic structure and reactivity of N-formylmethyleneiminium ion and related compounds have been conducted. These studies offer insights into the reactivity and potential applications of such compounds in chemical synthesis (Lamatsch et al., 1992).
Wirkmechanismus
Oxazole Compounds
Oxazole is a molecule consisting of an oxygen and a nitrogen atom in a five-membered aromatic ring. These types of compounds are known to have various biological activities and can bind with a wide spectrum of receptors and enzymes in biological systems . They are often used as a central scaffold in medicinal chemistry due to their structural and chemical diversity .
Formamide Group
Formamides are known to participate in various chemical reactions, often acting as a source of amines. They can also act as ligands in coordination chemistry .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-8-12-7-10-6-11(13-15-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIWQWOQHHLKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CNC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
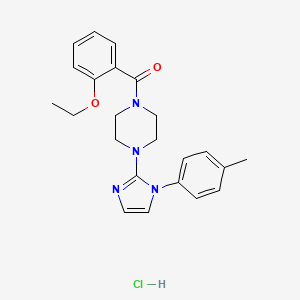
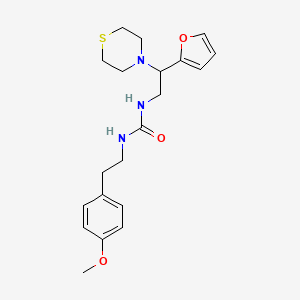
![(2-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2980488.png)
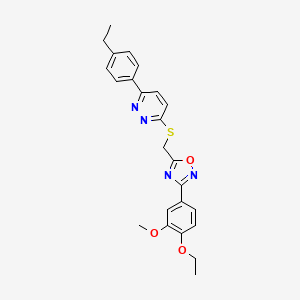
![4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2980492.png)
![2-[(5-methyl-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic Acid](/img/structure/B2980494.png)
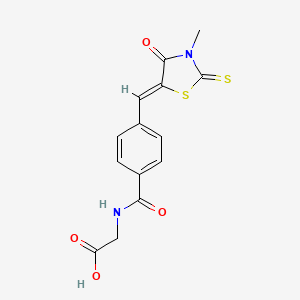
![3-Cyclobutyl-6-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980497.png)
![1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2980498.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-(tert-butylamino)naphthalene-1,4-dione](/img/structure/B2980503.png)
![N-(3,5-dimethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2980504.png)
